molecular formula C12H24I2 B3050280 1,12-Diiodododecane CAS No. 24772-65-4

1,12-Diiodododecane

Cat. No.: B3050280
CAS No.: 24772-65-4
M. Wt: 422.13 g/mol
InChI Key: BRNHWOARSGSQED-UHFFFAOYSA-N
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Description

Contextualization within Long-Chain Alkyl Halide Chemistry

Long-chain alkyl halides are organic compounds featuring an alkane backbone of significant length (typically more than six carbon atoms) with one or more halogen atoms attached byjus.comlibretexts.orglibretexts.org. These compounds are classified based on the position of the halogen atom(s) and the number of halogens present. 1,12-Diiodododecane specifically belongs to the subclass of alpha, omega-dihaloalkanes, meaning it possesses halogen atoms at the terminal positions of its twelve-carbon chain cymitquimica.com.

The general reactivity of alkyl halides is governed by the polarity of the carbon-halogen bond and the nature of the halogen. Iodine, being the largest and least electronegative of the common halogens (excluding astatine), forms the weakest carbon-halogen bond, making alkyl iodides highly reactive, particularly in nucleophilic substitution reactions (SN2) and elimination reactions (E2) byjus.comlibretexts.orglibretexts.org. The presence of two such reactive sites in this compound allows for bifunctional reactivity, enabling reactions at both ends of the molecule. This difunctionality is crucial for its applications in forming cyclic structures or extending polymer chains. As a long-chain hydrocarbon, this compound is hydrophobic and exhibits solubility primarily in non-polar organic solvents, while showing limited solubility in polar solvents like water libretexts.orglibretexts.orgcymitquimica.com.

Significance and Research Trajectories in Contemporary Organic Synthesis

The significance of this compound in contemporary organic synthesis lies in its utility as a difunctional linker and precursor. Its symmetrical structure and reactive terminal iodides make it an ideal candidate for reactions that require the simultaneous or sequential introduction of functional groups at both ends of a dodecane (B42187) chain.

Key Research Areas and Applications:

Macrocycle Synthesis: A prominent application of this compound is in the synthesis of macrocyclic compounds. By reacting with difunctional nucleophiles (e.g., diamines, diols, dithiols), it can undergo cyclization reactions to form rings of various sizes mun.canih.govbyu.edunih.govcam.ac.uknii.ac.jp. For instance, it has been used in the synthesis of bis-quaternary ammonium (B1175870) analogs, which are important in pharmacological studies, by reacting with tertiary amines nih.gov. The dodecane chain provides a flexible linker, and the terminal iodides facilitate the ring-closing step.

Polymerization: As a dihaloalkane, this compound can serve as a monomer or co-monomer in step-growth polymerization reactions, particularly those involving nucleophilic displacement or coupling reactions. While direct examples of its use in widely commercialized polymers might be limited in the readily available literature, the principle applies to forming polyethers, polyamines, or polythioethers by reacting with appropriate difunctional nucleophiles chandra-asri.comrsc.orgumich.edu.

Intermediate in Chemical Synthesis: this compound acts as a valuable intermediate for the preparation of other specialized chemicals. The iodine atoms can be further functionalized or replaced, for example, through lithiation reactions to form organolithium derivatives, which are highly reactive intermediates for carbon-carbon bond formation acs.org. It has also been used in the synthesis of dyes for photovoltaic applications, where the long alkyl chain influences molecular self-assembly and film morphology mdpi.commdpi.com.

Materials Science: In the field of materials science, particularly in organic electronics and photovoltaics, long alkyl chains are often incorporated to control solubility, film morphology, and intermolecular interactions. This compound, with its defined chain length and reactive termini, can be used to introduce these long chains into more complex structures, influencing properties like charge transport and light absorption mdpi.commdpi.com.

Historical Evolution of Research on Alpha, Omega-Diiodinated Alkanes

The study of halogenated hydrocarbons, including alkyl halides, has a long history in organic chemistry, dating back to the foundational work on functional group transformations. Alpha, omega-dihaloalkanes, as bifunctional molecules, have been recognized for their potential to form cyclic structures since the early days of organic synthesis. Their ability to react with difunctional nucleophiles to yield rings was a logical extension of studies on monofunctional alkyl halides.

Early investigations into intermolecular interactions, such as charge-transfer complexes involving halogens and electron-rich species, also laid groundwork for understanding the reactivity of halogenated compounds nih.gov. The synthesis of cyclic compounds, including macrocycles, became a significant area of research in the mid-20th century, and alpha, omega-dihaloalkanes, including diiodoalkanes, were key reagents in these endeavors due to the reactivity of the carbon-iodine bond nih.govbyu.educam.ac.uk. The development of more efficient synthetic methodologies, including improved coupling reactions and the exploration of high-dilution techniques for macrocyclization, further cemented the role of diiodoalkanes as versatile precursors in academic research. The increasing demand for specialized molecules in materials science and pharmaceuticals continues to drive research into novel applications and synthetic routes involving these compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24772-65-4

Molecular Formula

C12H24I2

Molecular Weight

422.13 g/mol

IUPAC Name

1,12-diiodododecane

InChI

InChI=1S/C12H24I2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h1-12H2

InChI Key

BRNHWOARSGSQED-UHFFFAOYSA-N

SMILES

C(CCCCCCI)CCCCCI

Canonical SMILES

C(CCCCCCI)CCCCCI

Origin of Product

United States

Properties of 1,12 Diiodododecane

1,12-Diiodododecane is a chemical compound with specific physical and chemical characteristics that dictate its handling and application in synthesis.

Table 1: Key

PropertyValueSource
CAS Number24772-65-4 cymitquimica.comlookchem.comchemsrc.comguidechem.comchemspider.comnih.govechemi.com
Molecular FormulaC12H24I2 cymitquimica.comlookchem.comguidechem.comchemspider.comnih.govechemi.com
Molecular Weight422.13 g/mol lookchem.comguidechem.comchemspider.comnih.govechemi.com
AppearanceColorless to pale yellow liquid cymitquimica.com
Colorless liquid lookchem.com
Boiling Point (est.)363.34 °C lookchem.comlookchem.com
Density (est.)1.6185 lookchem.comlookchem.com
Refractive Index (est.)1.4747 lookchem.comlookchem.com
SolubilityHydrophobic; soluble in non-polar solvents libretexts.orglibretexts.orgcymitquimica.com
InChI KeyBRNHWOARSGSQED-UHFFFAOYSA-N cymitquimica.comguidechem.comechemi.com

Mechanistic Organic Chemistry Involving 1,12 Diiodododecane

Nucleophilic Substitution Reaction Mechanisms

Nucleophilic substitution is a cornerstone of 1,12-diiodododecane's reactivity, driven by the facile displacement of the iodide leaving groups by various nucleophiles.

As a primary alkyl halide, this compound predominantly undergoes nucleophilic substitution via the SN2 (bimolecular nucleophilic substitution) mechanism mun.cadokumen.pub. In this concerted process, the nucleophile attacks the carbon atom bearing the iodine from the backside, leading to inversion of configuration at the carbon center and simultaneous departure of the iodide ion. The C-I bond is significantly polarized and iodide is a very good leaving group, facilitating this reaction. The SN1 (unimolecular nucleophilic substitution) mechanism, which involves the formation of a carbocation intermediate, is generally disfavored for primary halides like this compound due to the instability of primary carbocations. Therefore, reactions typically proceed through SN2 pathways, especially under conditions that favor bimolecular reactions.

The structure of this compound, featuring two terminal iodo groups on a long alkyl chain, significantly influences its reactivity and product distribution. The presence of two electrophilic centers allows for either mono- or di-substitution. Depending on the stoichiometry of the nucleophile and reaction conditions, reactions can yield monosubstituted products (Nu-(CH2)12-I) or disubstituted products (Nu-(CH2)12-Nu) core.ac.uk. Furthermore, the long chain can also participate in intramolecular reactions, such as cyclization, under appropriate conditions. Studies indicate that competitive elimination reactions can also occur, particularly in the presence of basic nucleophiles, leading to a mixture of substitution and elimination products core.ac.uk. This can result in up to four distinct product types arising from mono- and di-substitution and mono- and di-elimination pathways.

The choice of solvent plays a critical role in mediating nucleophilic substitution reactions of this compound. Polar aprotic solvents, such as acetonitrile, tetrahydrofuran (B95107) (THF), and dimethyl sulfoxide (B87167) (DMSO), are commonly employed mun.cadokumen.pubcore.ac.ukpsu.edu. These solvents effectively solvate cations, leaving the nucleophilic anions relatively desolvated and thus more reactive, which is particularly beneficial for SN2 reactions. While solvent effects on reaction rates are important, reactant solubility can also be a critical factor, especially in radiofluorination studies where polar aprotic solvents ensure good solubility for both the fluoride (B91410) source and the organic precursor mun.cadokumen.pub.

Elimination Reaction Mechanisms (E1 and E2)

Elimination reactions, primarily E2 (bimolecular elimination) , can compete with nucleophilic substitution, especially when strong bases are used as nucleophiles or as separate reagents. The E2 mechanism involves a concerted removal of a proton from a carbon adjacent to the carbon bearing the leaving group, and the departure of the leaving group, forming a double bond. For a primary halide like this compound, E2 is the more likely elimination pathway over E1, which proceeds via a carbocation intermediate and is disfavored for primary substrates. Elimination reactions would lead to the formation of alkenes, such as terminal iodoundecene or dodecadienes, depending on whether one or both iodo groups participate core.ac.uk.

Radical Reaction Pathways

The relatively weak C-I bond in this compound makes it susceptible to homolytic cleavage, initiating radical-based transformations. UV irradiation or the presence of radical initiators can lead to the homolytic scission of the C-I bond, generating alkyl radicals dokumen.pubsyr.edu. These radicals can then participate in various reactions, including hydrogen abstraction, radical coupling (Wurtz-type reactions), or serve as initiators for radical polymerization core.ac.ukgoogle.comgoogle.comlookchem.com. For instance, reductive coupling reactions using agents like samarium diiodide or titanium dichloride can lead to the formation of new C-C bonds, potentially forming cyclododecane (B45066) or other coupled products from this compound core.ac.uklookchem.com. Its utility as a precursor in copper-catalyzed "click" reactions also suggests involvement in pathways that can proceed via radical intermediates slideshare.net.

Addition and Rearrangement Reactions within Dodecane (B42187) Scaffolds

Addition Reactions: As a saturated alkane, the dodecane scaffold of this compound does not readily undergo addition reactions unless further functionalized with unsaturated moieties. The primary reactivity centers are the C-I bonds.

Rearrangement Reactions: Specific rearrangement reactions of this compound are not prominently documented in the provided literature. The molecule's linear structure and terminal functional groups typically direct reactivity towards substitution, elimination, or radical processes rather than skeletal rearrangements under common conditions.

Intramolecular Cyclization: A significant aspect of this compound's chemistry is its propensity for intramolecular reactions. The presence of two reactive sites at opposite ends of a flexible twelve-carbon chain allows for the formation of cyclic compounds. For example, intramolecular nucleophilic substitution, where a nucleophile attached to one end of the molecule attacks the other end, can lead to the formation of medium to large rings, such as cyclic ethers or amines, depending on the nature of the nucleophile core.ac.uk. Similarly, intramolecular radical coupling reactions can also yield cyclic alkanes google.comlookchem.com.

Data Tables

Table 1: Mechanistic Pathways and Potential Products of this compound

PathwayReaction TypePotential Product TypeGeneral Example Product
Nucleophilic Substitution (Mono)SN2Monosubstituted dodecaneNu-(CH2)12-I
Nucleophilic Substitution (Di)SN2 (sequential or concerted)Disubstituted dodecaneNu-(CH2)12-Nu
Elimination (Mono)E2 (with base)Terminal alkene (e.g., 1-undecene)CH2=CH-(CH2)10-I
Elimination (Di)E2 (with base)Terminal diene (e.g., 1,11-dodecadiene)CH2=CH-(CH2)8-CH=CH2
Intramolecular Cyclization (Substitution)SN2 (intramolecular)Cyclic compound (e.g., 12-membered ring)Cyclic-(CH2)12-
Intramolecular Cyclization (Radical)Radical couplingCyclic alkane (e.g., cyclododecane)Cyclic-(CH2)12-
Radical ReductionRadical (e.g., with H-atom donor)Shorter chain alkanes (e.g., dodecane, iodododecane)I-(CH2)12-H or (CH2)12

Table 2: Comparative Yields in Copper-Catalyzed "Click" Reactions

Halide Precursor UsedReaction MethodYield of Product 10Reference
(Unspecified)Two-step51.6% slideshare.net
This compoundTwo-step83.3% slideshare.net

Compound List

this compound

DIBD (1,4-diiodo-1,3-butadiene)

1,8-Diiodooctane (B1585395)

1,12-Dibromododecane (B1294643)

3-mercapto-propionic acid methyl ester

1,3,5-tris(bromomethyl)benzene (B90972)

[2.2]metacyclophane-1,9-dienes

10b,10c-dihydropyrenophane

google.comcirculene

Applications in Materials Science and Polymer Chemistry

Polymerization Strategies Utilizing 1,12-Diiodododecane

The utility of this compound in polymer chemistry stems from its bifunctional nature, enabling its participation in a range of polymerization reactions.

Role as a Dihalide Monomer or Linker in Polymer Synthesis

This compound functions as a difunctional monomer or linker in various polymerization techniques, particularly in condensation polymerizations and coupling reactions. Its long dodecane (B42187) chain can introduce flexibility and modify the physical properties of the resulting polymers. For instance, in the synthesis of polyesters, diols react with dicarboxylic acids or their derivatives. While this compound is not a diol or dicarboxylic acid, its halide groups can be converted into other functional groups that can participate in polymerization, or it can act as an alkylating agent to link pre-formed polymer chains or functionalize monomers. In some contexts, dihalides can be precursors for monomers used in polymerization. For example, studies on bio-based polymers often involve long-chain diols or diacids, and while this compound isn't directly used in the common polyester (B1180765) synthesis from diols and diacids libretexts.orgsavemyexams.comsavemyexams.comscience-revision.co.uk, its structure is analogous to the aliphatic spacers used in such polymers. Research into biodegradable polymers often explores aliphatic polyesters derived from diols and dicarboxylic acids with chain lengths comparable to dodecane mdpi.comnih.govresearchgate.netwiley-vch.de.

Transition metal-catalyzed coupling reactions, such as Suzuki, Stille, or Kumada couplings, are crucial for synthesizing conjugated polymers scielo.brnih.gov. While these reactions typically involve organohalides and organometallic reagents, the direct arylation polycondensation of dichloroaryl monomers has been achieved using a Pd/Cu binary catalytic system rsc.org. Although this compound is an alkyl dihalide, similar coupling strategies could potentially be employed if the iodine atoms were activated or replaced by more suitable coupling partners.

Electrochemical Polymerization Techniques

Electrochemical polymerization, or electropolymerization, involves the deposition of polymer films on an electrode surface through electrochemical oxidation or reduction of monomers mdpi.combiointerfaceresearch.comscispace.com. This technique typically applies to monomers with electroactive functional groups, such as conjugated systems. While this compound itself is not typically considered a direct monomer for electropolymerization due to its saturated alkyl chain, its derivatives or polymers containing it might be involved in such processes. For example, research has explored the electropolymerization of various organic molecules, including those with electroactive centers that can form radical cations or anions, leading to chain formation mdpi.combiointerfaceresearch.comscispace.comunimore.itmdpi.com. The mechanism generally involves oxidation or reduction of the monomer, followed by coupling of the resulting radical ions or species mdpi.comunimore.it.

Synthesis of Reticular Polymer Architectures

Reticular chemistry focuses on the rational design and synthesis of crystalline porous materials, such as Covalent Organic Frameworks (COFs) wikipedia.orgnih.govgoogle.commdpi.com. COFs are constructed from organic building blocks linked by strong covalent bonds, creating extended two- or three-dimensional networks wikipedia.orggoogle.commdpi.com. The synthesis typically involves condensation reactions between monomers with specific functional groups, such as aldehydes and amines, to form imine linkages, or boronic acids to form boroxine (B1236090) rings wikipedia.orggoogle.comdiva-portal.org. While this compound is an alkyl dihalide and not a typical precursor for common COF linkages like imines or boroxines, its structure could potentially be incorporated into reticular materials if functionalized appropriately. For instance, long alkyl chains can be used as linkers in some porous materials, influencing pore size and flexibility. Research into COFs often involves monomers with multiple reactive sites, and the development of new building blocks with higher connectivity is an ongoing area of exploration nih.gov.

Development of Advanced Polymeric Materials

The incorporation of this compound or its structural motifs into polymer chains can impart specific properties, leading to the development of advanced materials.

Integration into Functional Polyesters and Biobased Polymers

Polyesters are a significant class of polymers synthesized through polycondensation reactions, typically between diols and dicarboxylic acids libretexts.orgsavemyexams.comsavemyexams.comscience-revision.co.uk. Biobased polymers are derived from renewable resources, offering sustainable alternatives to petrochemical-based materials stahl.comhorizoneuropencpportal.euunits.itmdpi.comthe-innovation.org. While this compound is not a direct monomer in the esterification reaction, its long aliphatic chain is structurally similar to the spacers used in many polyesters, including those designed for biodegradability or flexibility mdpi.comnih.govwiley-vch.de. For example, poly(1,12-dodecylene 5,5′-isopropylidene-bis(ethyl 2-furoate)) is a biobased polyester that utilizes 1,12-dodecanediol (B52552), a related long-chain diol, showcasing the importance of such aliphatic segments in polyester design mdpi.com. Research into biobased polymers often involves monomers derived from renewable resources that can be polymerized into polyesters or polyamides stahl.comhorizoneuropencpportal.euunits.itmdpi.comthe-innovation.org.

Formation of Polybenzimidazoliums and Related Structures

Polybenzimidazoles (PBIs) are high-performance polymers known for their thermal and chemical stability. Cross-linked PBIs can be synthesized using various cross-linking agents, including dihalides like this compound researchgate.net. In this context, this compound acts as a cross-linking agent, reacting with the polymer chains to form a network structure.

Furthermore, quaternization reactions, where a tertiary amine reacts with an alkyl halide to form a quaternary ammonium (B1175870) salt, are important for creating polycations and ionic polymers osti.govresearchgate.netmdpi.comd-nb.inforsc.org. While this compound is an alkyl dihalide, it can be used as an alkylating agent to quaternize polymers containing tertiary amine groups. For instance, studies have investigated the quaternization of poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA) with various alkyl halides, including 1-iodododecane (B1195088) (which shares the dodecane chain with this compound) researchgate.netd-nb.inforsc.org. This process results in polymers with permanent cationic charges, which are valuable for applications such as antimicrobial coatings, ion-exchange membranes, or as components in fuel cells osti.govresearchgate.netd-nb.inforsc.org. The quaternization reaction involves the alkyl halide reacting with the nitrogen atom of the tertiary amine, forming a new C-N bond and a positive charge on the nitrogen, balanced by the halide counter-ion d-nb.info.

Morphological Control in Polymer Blends and Composites

Research has explored the use of this compound in systems relevant to organic electronics. For instance, in studies involving blends of poly(3-hexylthiophene) (P3HT) and fullerene derivatives like PC61BM, this compound was added to the precursor solutions. Atomic Force Microscopy (AFM) analysis of the resulting films indicated that, in certain configurations, this compound was not sufficient to prevent unfavorable aggregation and large phase separation within the active layer mdpi.comresearchgate.net. This observation suggests that while it can be employed in morphological studies, its effectiveness in achieving fine-tuned phase separation is system-dependent.

In broader polymer science contexts, long-chain diols and diamines are recognized as effective chain extenders that can significantly influence the morphology of polymers like polyurethanes through microphase separation between soft and hard segments ufrgs.brutwente.nlresearchgate.netmdpi.com. While these studies may not directly involve this compound, they highlight the principle that molecules with difunctional terminal groups and flexible spacer chains can play a crucial role in dictating the nanoscale architecture of polymeric materials. The long alkyl chain of this compound could, in principle, influence solubility, intermolecular interactions, and consequently, the self-assembly and phase behavior of polymers in which it is incorporated or used as an additive.

Contributions to Organic Electronic Materials

The unique structure of this compound makes it relevant to the field of organic electronics, both as a potential modifier of active layer properties and as a synthetic precursor.

Influence on Performance of Organic Photovoltaic Devices

In the realm of organic photovoltaics (OPVs), the morphology of the bulk heterojunction (BHJ) active layer is paramount for efficient exciton (B1674681) dissociation and charge transport. Processing additives are often used to optimize this morphology and enhance device performance. A notable finding regarding this compound is its application in PC61BM-based OPVs. When added at a concentration of 2.5% to the active layer blend, it led to an improvement in the power conversion efficiency (PCE) to 1.77% mdpi.com. However, this additive did not yield similar performance enhancements for devices fabricated with amide fullerene derivatives under comparable conditions, underscoring the specificity of additive effects on different material systems mdpi.com.

This behavior is consistent with the general understanding that processing additives, such as the related compound 1,8-diiodooctane (B1585395) (DIO), can significantly influence OPV performance by optimizing the nanoscale morphology of the donor-acceptor blend rsc.orgnih.govmdpi.comtum.deuminho.ptwhiterose.ac.ukrsc.org. The precise impact of this compound on device metrics is thus tied to its ability to favorably alter the film's structure.

Role in Bulk Heterojunction Morphologies

The effectiveness of OPVs relies heavily on the formation of an optimal BHJ morphology, typically characterized by a finely interpenetrating network of donor and acceptor materials that maximizes the interfacial area for charge separation while ensuring continuous pathways for charge transport mdpi.comnih.govkit.edutno.nl. Studies involving this compound have provided insights into its role in shaping these morphologies. As mentioned previously, AFM observations indicated that in specific fullerene-based systems, this compound did not prevent unfavorable aggregation, resulting in significant phase separation mdpi.com. This implies that the additive, in these instances, contributed to a morphology that was not ideal for efficient charge generation and transport, potentially leading to larger domain sizes or less continuous intermixing than desired for high-performance BHJ devices.

Design and Development of Organic Semiconductors

This compound serves as a bifunctional molecule with reactive terminal iodine atoms and a flexible dodecane spacer. This structure makes it a potential candidate as a building block or linker in the synthesis of more complex organic molecules and polymers for organic electronics. The iodine atoms can participate in various coupling reactions, enabling the incorporation of the long alkyl chain into conjugated systems. Such alkyl chains are often incorporated into organic semiconductors to enhance solubility in common processing solvents and to influence solid-state packing, which in turn affects charge transport properties and film morphology nih.govkyushu-u.ac.jpicp.ac.ruillinois.edusigmaaldrich.com.

While this compound itself is not an organic semiconductor, its utility lies in its potential as a precursor. For example, related diamine-terminated dodecane derivatives, such as 1,12-diaminododecane, can be used in polymerization reactions to create polymers with specific chain lengths and functionalities nih.gov. The incorporation of long, flexible alkyl chains like that of dodecane can tune the electronic properties and processability of synthesized organic semiconductors, contributing to the broader design strategies for next-generation organic electronic materials.

Compound List:

this compound

Poly(3-hexylthiophene) (P3HT)

PC61BM (phenyl-C61-butyric acid methyl ester)

PC71BM (phenyl-C71-butyric acid methyl ester)

1,8-Diiodooctane (DIO)

1,12-Diaminododecane

Supramolecular Chemistry and Self Assembly Studies

Molecular Recognition and Host-Guest Interactions

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. wikipedia.org This principle is the foundation of host-guest chemistry, where a larger "host" molecule possesses a cavity or binding site that is structurally and chemically complementary to a smaller "guest" molecule. fiveable.me The formation of these host-guest complexes is a dynamic process, often existing in equilibrium between the bound and unbound states. wikipedia.org

Macrocyclic receptors and cavitands are common host molecules in supramolecular chemistry, designed with well-defined cavities capable of encapsulating guest molecules. wikipedia.org These hosts, which include families of compounds like cyclodextrins, cucurbiturils, and calixarenes, can selectively bind guests based on size, shape, and chemical complementarity. thno.orgnih.gov

Linear molecules like 1,12-diiodododecane are suitable candidates to act as guests for various macrocyclic hosts. The flexible dodecane (B42187) chain can adopt conformations that fit within the hydrophobic cavities of hosts such as cyclodextrins, driven by hydrophobic and van der Waals interactions. thno.org The terminal iodine atoms can further influence binding through halogen bonding or other specific interactions with the host's framework. While direct studies detailing the complexation of this compound with specific macrocycles are not prevalent, the principles of host-guest chemistry suggest its utility as a linear guest. For instance, macrocyclic peptides have been shown to be effective receptors for a variety of molecular structures, capable of binding to surfaces with high affinity and specificity, illustrating the versatility of macrocyclic hosts. osu.edunih.gov

Table 1: Examples of Macrocyclic Hosts and Their Typical Guests

Macrocyclic Host TypeCavity CharacteristicsTypical Guest MoleculesPrimary Driving Interactions
Cyclodextrins (α, β, γ)Hydrophobic inner cavity, hydrophilic exteriorAromatic compounds, aliphatic chains, dyesHydrophobic effect, van der Waals forces
Cucurbit[n]urilsHydrophobic cavity with polar carbonyl portalsCationic molecules, alkylammonium ions, neutral moleculesIon-dipole interactions, hydrophobic effect
Calix[n]arenesTunable cavity size and functionalityMetal ions, neutral molecules, fullerenesCation-π interactions, hydrogen bonding
Macrocyclic PeptidesConformationally constrained, specific side-chain orientationsProteins, peptides, various organic moleculesHydrogen bonding, electrostatic interactions

The interaction between a host and guest is dynamic and reversible. rsc.org The stability of the resulting complex is quantified by the association constant (Ka). For interactions to be effective within a supramolecular system, such as ensuring a reaction takes place under confinement, the binding affinity must often be significant (e.g., Ka > 10³ M⁻¹). lookchem.com

A key feature of host-guest systems is the ability to control the binding and release of the guest molecule. This can be achieved by introducing external stimuli that alter the host-guest interactions, leading to the release of the guest. thno.org This responsiveness is critical for the development of smart materials and delivery systems. nih.gov For a guest like this compound encapsulated within a host, its release could be triggered by various mechanisms, depending on the nature of the host.

Table 2: Stimuli for Controlled Guest Release from Host-Guest Complexes

StimulusMechanism of ActionExample Host System
pH ChangeAlters the protonation state of the host or guest, disrupting electrostatic or hydrogen bonding interactions.Calixarenes, Cucurbit[n]urils
Redox ChemistryChanges the oxidation state of a responsive group on the host or guest, leading to conformational changes or altered binding affinity.Ferrocene-modified Cyclodextrins
Light (UV/Vis)Induces photoisomerization (e.g., azobenzene) or photocleavage of parts of the host, changing its shape and releasing the guest.Azobenzene-containing crown ethers
Competitive GuestA molecule with a higher binding affinity for the host is introduced, displacing the original guest.Cyclodextrins, Cucurbit[n]urils
TemperatureAlters the thermodynamics of binding, particularly for interactions driven by the hydrophobic effect.Polymer-based hosts

Self-Assembly Processes and Formation of Ordered Structures

Self-assembly is a fundamental process where components spontaneously organize into stable, structurally well-defined aggregates through non-covalent interactions. nih.gov This bottom-up approach is central to nanotechnology and materials science for creating complex, functional structures from molecular building blocks. wikipedia.org

The final morphology of a self-assembled system is highly dependent on the interplay of intermolecular forces, and small amounts of additives can significantly influence the outcome. This compound has been utilized as a processing additive to control the nanoscale morphology in organic photovoltaic (OPV) devices. mdpi.com In bulk heterojunction solar cells made from blends of poly(3-hexylthiophene) (P3HT) and fullerene derivatives, the power conversion efficiency is critically dependent on the film morphology of the active layer. mdpi.com

In one study, this compound was added in a small quantity (2.5% by weight) to a solution of P3HT and an amide-functionalized fullerene derivative. The objective was to prevent the unfavorable aggregation of the fullerene molecules, which leads to large, inefficient phase separation. While it did not ultimately improve the efficiency for the amide-based fullerenes, its use highlights a strategy for morphological control. The addition of such solvent additives can alter the solubility and drying kinetics of the components, thereby influencing the final solid-state structure and domain sizes. mdpi.com This ability to direct the assembly of materials at the nanoscale is crucial for optimizing the performance of functional devices. rsc.org

Table 3: Research Application of this compound in Morphological Control

System ComponentFunctionExperimental DetailReference
P3HT (Poly(3-hexylthiophene))Electron donor polymerComponent of the active layer blend mdpi.com
Amide MethanofullereneElectron acceptorComponent of the active layer blend mdpi.com
This compoundProcessing additiveAdded at 2.5% by weight to the solution mdpi.com
o-DichlorobenzeneSolventUsed to dissolve the active layer components mdpi.com

The formation of ordered structures is directed by a subtle balance of non-covalent interactions, including van der Waals forces, hydrogen bonds, and π-π stacking. encyclopedia.pubscielo.org.mx π-π stacking involves the attractive, non-covalent interactions between aromatic rings and is crucial in the organization of many organic electronic materials. encyclopedia.pub

While this compound itself does not possess aromatic rings to engage in π-π stacking, its role as a processing additive demonstrates an indirect influence on these interactions. mdpi.com By modifying the solution environment during self-assembly, additives like this compound can affect the kinetics of aggregation and the orientation of molecules that do participate in π-π stacking, such as P3HT and fullerenes. This modulation can promote or inhibit certain packing motifs, thereby directing the final supramolecular architecture. The principle of using additives to direct non-covalent interactions is a powerful tool in materials synthesis, where even molecules not directly involved in a specific interaction can steer the assembly process. chemrxiv.org

Table 4: Key Non-Covalent Interactions in Self-Assembly

Interaction TypeDescriptionTypical Energy (kcal/mol)
Van der Waals ForcesWeak forces arising from temporary fluctuations in electron density (London dispersion forces).0.1 - 2
Dipole-DipoleElectrostatic attraction between molecules with permanent dipoles.1 - 5
Hydrogen BondingA strong type of dipole-dipole interaction between a hydrogen atom and a highly electronegative atom (O, N, F). encyclopedia.pub3 - 10
π-π StackingInteraction between the π-orbitals of aromatic systems. encyclopedia.pub1 - 10
Ion-DipoleElectrostatic attraction between an ion and a neutral molecule with a dipole. gatech.edu5 - 50
Hydrophobic EffectThe tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules.Variable, entropy-driven

Supramolecular systems are inherently dynamic due to the reversible nature of the non-covalent bonds that hold them together. rsc.org20.210.105 This "constitutional dynamics" allows the system to exchange, incorporate, or reorganize its components in response to internal or external factors. 20.210.105 This adaptability is a hallmark of many biological systems and a desirable feature in advanced materials. nih.gov

The participation of this compound in host-guest complexes is an example of its role in a dynamic system. lookchem.com The binding and unbinding of the guest molecule from a host's cavity is a reversible process that can be influenced by the surrounding environment. wikipedia.org This dynamic behavior allows the system to exist in an equilibrium that can be shifted, enabling functions like controlled release or competitive binding. The exploration of such dynamic systems is crucial for developing materials that can adapt to changing conditions, a field where the lability of non-covalent interactions is not a weakness but a functional advantage. 20.210.105

Applications of Supramolecular Assemblies in Functional Materials

The unique molecular structure of this compound, featuring a flexible twelve-carbon aliphatic chain capped by iodine atoms at each end, makes it a valuable component in the field of supramolecular chemistry and materials science. The terminal iodine atoms are capable of forming strong, directional non-covalent interactions known as halogen bonds. mdpi.comnih.govresearchgate.net This characteristic allows this compound to act as a versatile building block or processing additive for the creation of functional materials, where molecules are designed to spontaneously organize into ordered structures. nih.govbris.ac.uk The applications of these assemblies range from organic electronics to the synthesis of complex functional molecules. nih.govnorthwestern.edu

In Organic Photovoltaics

A significant application of this compound is as a processing additive in the fabrication of bulk heterojunction (BHJ) organic solar cells. The performance of these devices is highly dependent on the morphology of the active layer, which consists of a blend of a polymer donor and a fullerene acceptor. The addition of small amounts of solvent additives can influence the self-assembly process during film formation, leading to a more favorable morphology for charge separation and transport.

Research has shown that using this compound as an additive can improve the power conversion efficiency (PCE) of solar cells based on certain material blends. For instance, in devices made with a P3HT (poly(3-hexylthiophene-2,5-diyl)) donor and a PC61BM fullerene acceptor, the addition of 2.5% by weight of this compound to the casting solution resulted in a significant enhancement of device efficiency. mdpi.com However, this effect was not universal; the same additive did not improve the performance of devices using amide methanofullerene derivatives, where it failed to prevent unfavorable aggregation. mdpi.com Atomic Force Microscopy (AFM) studies confirmed that the additive's effectiveness is linked to its ability to control the phase separation and aggregation within the active layer. mdpi.com

Fullerene DerivativeAdditive (2.5% by weight)Resulting Power Conversion Efficiency (PCE)Reference
PC61BMThis compound1.77% mdpi.com
Amide Fullerene (20)This compoundNo improvement mdpi.com
Amide Fullerene (21)This compoundNo improvement mdpi.com
PC61BM (annealed, no additive)None1.55% mdpi.com

As a Synthetic Precursor for Functional Dyes

The long, flexible, and functionalizable nature of this compound makes it an ideal precursor for synthesizing complex molecules used in functional materials. Its terminal iodine atoms provide reactive sites for nucleophilic substitution reactions. This has been exploited in the creation of far-red squaraine dyes for dye-sensitized solar cells (DSSCs). nii.ac.jp

In a specific synthesis, this compound was reacted with 2,3,3-trimethyl-3H-indole-5-carboxylic acid to produce a key indolium salt intermediate. This intermediate is a crucial component for constructing the final squaraine dye. The dodecane chain in this context serves as a long alkyl spacer, which can be important for controlling dye aggregation and modifying the dye's solubility and interaction with other components in the solar cell. nii.ac.jp

ReactantsReaction ConditionsProductYieldReference
This compound and 2,3,3-trimethyl-3H-indole-5-carboxylic acidAcetonitrile, Reflux, 120 h5-carboxy-2,3,3-trimethyl-1-(12-iodododecyl)-3H-indolium iodide54% nii.ac.jp

As a Linker for Prodrugs

Beyond materials for electronics, this compound serves as a precursor in the synthesis of molecules with potential biomedical applications. It has been used to synthesize quaternary bis-ammonium salts, which are investigated as prodrugs with antiparasitic activity. google.com In this application, the C12 chain acts as a long, hydrophobic linker connecting two quaternary ammonium (B1175870) heads. The synthesis involves reacting 1,12-dibromododecane (B1294643) with sodium iodide to form this compound, which then serves as the alkylating agent to form the final bis-ammonium compound. google.com

Computational Chemistry Investigations

Theoretical Approaches for Molecular Structure and Reactivity

Understanding the fundamental molecular structure and inherent reactivity of 1,12-Diiodododecane is crucial for predicting its behavior in various chemical environments and applications. Theoretical approaches allow for the detailed examination of its electronic distribution, bond characteristics, and potential reaction sites.

Quantum Mechanical Calculations (e.g., Ab Initio Methods, Density Functional Theory)

Quantum mechanical (QM) methods, such as ab initio calculations and Density Functional Theory (DFT), are cornerstone techniques for determining the electronic structure and properties of molecules wikipedia.orgidosr.orgnrel.gov. These methods involve solving approximations of the Schrödinger equation to obtain information about electron distribution, molecular orbitals, and energy levels idosr.orgresearchgate.net. For this compound, QM calculations would be employed to:

Determine Optimized Molecular Geometry: Predicting the most stable conformation, including bond lengths (e.g., C-I, C-C) and bond angles, providing a precise three-dimensional representation of the molecule wikipedia.orgmdpi.com.

Analyze Electron Density Distribution: Mapping the distribution of electrons within the molecule to identify regions of high and low electron density, which can indicate sites of potential reactivity or polarity.

Calculate Frontier Molecular Orbitals (HOMO/LUMO): Identifying the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding electronic transitions and predicting reactivity in organic electronic applications wikipedia.orgresearchgate.net.

Predict Spectroscopic Properties: Calculating vibrational frequencies or NMR chemical shifts can aid in the interpretation of experimental spectroscopic data.

While specific published QM calculations solely focused on this compound are not extensively detailed in the provided search results, the methodologies are well-established for similar organic compounds nrel.govmdpi.com. These calculations would provide fundamental data such as molecular weight and estimated density, as seen in preliminary data lookchem.com.

Molecular Mechanics and Molecular Dynamics Simulations

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer complementary approaches by modeling the motion and interactions of atoms and molecules over time, based on classical physics principles and force fields wikipedia.orggithub.ionih.govdtu.dkwikipedia.org.

Molecular Mechanics (MM): MM methods utilize predefined force fields (e.g., MMFF94s, Forcite, Dreiding, Tripos) to calculate the potential energy of a molecular system based on its geometry nrel.govwhiterose.ac.uk. For this compound, MM could be used to:

Explore conformational landscapes and identify low-energy conformers of the long alkyl chain.

Assign atomic partial charges, which are crucial for accurate electrostatic interaction modeling whiterose.ac.ukchemrxiv.org.

Molecular Dynamics (MD): MD simulations extend MM by integrating Newton's equations of motion to simulate the temporal evolution of a molecular system github.ionih.govdtu.dk. This allows for the study of:

Conformational Dynamics: Observing how the long dodecane (B42187) chain flexes and changes conformation over time.

Solvation Effects: Modeling how the molecule interacts with solvent molecules.

Self-Assembly: Simulating how multiple molecules might arrange themselves in condensed phases.

These simulation techniques are vital for understanding the dynamic behavior and conformational flexibility of long-chain molecules like this compound, which can influence bulk properties and interactions whiterose.ac.uksyr.edu.

Prediction of Reaction Pathways and Energetic Profiles

Computational chemistry plays a significant role in predicting how molecules like this compound will react and the energy landscapes associated with these transformations. By mapping potential energy surfaces (PES), researchers can identify transition states and reaction intermediates idosr.orgskemman.is.

SN2 Reactivity: The presence of two iodine atoms suggests potential reactivity via nucleophilic substitution (SN2) reactions. Studies on similar haloalkanes indicate that the carbon-iodine bond is relatively weak and iodine is a good leaving group oup.comcore.ac.uk. Computational analyses, such as those using DFT or ab initio methods, can quantify the activation energies for such reactions, providing insights into reaction rates and mechanisms idosr.orgnrel.govoup.comstanford.edu. For instance, research on haloalkane dehalogenases suggests that while long-chain haloalkanes can be poorer substrates, the inherent lability of the C-I bond makes it susceptible to cleavage oup.comstanford.edu.

Reaction Network Prediction: Advanced computational methods, including machine learning and graph-based approaches, are being developed to predict complex reaction networks, which could be applied to multi-step syntheses or degradation pathways involving this compound escholarship.orgnih.govnih.govcecam.org.

Modeling of Intermolecular and Supramolecular Interactions

The behavior of this compound in condensed phases or in the presence of other molecules is governed by intermolecular and supramolecular interactions. Computational modeling is essential for characterizing these forces.

Van der Waals Forces: As a long hydrocarbon chain, this compound will experience significant van der Waals forces, including London dispersion forces, which are critical for its physical properties and packing in solid states nih.govresearchgate.netmdpi.com.

Halogen Bonding: The presence of iodine atoms suggests the possibility of halogen bonding, a non-covalent interaction where the electropositive region on the halogen atom (σ-hole) interacts with a Lewis base dtic.mil. Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) and coupled-cluster methods (e.g., CCSD(T)) are used to quantify these interactions nih.govmdpi.com. Studies involving similar diiodinated compounds have demonstrated the role of halogen bonding in molecular recognition and assembly dtic.mil.

Self-Assembly and Material Morphology: In the context of organic materials science, this compound has been used in conjunction with polymers like P3HT researchgate.netmdpi.com. Computational modeling can help understand how these molecules self-assemble, influencing film morphology, which is critical for the performance of devices such as organic solar cells. The long alkyl chain contributes to the molecule's ability to participate in self-assembly processes researchgate.netmdpi.com.

Electronic Structure Analysis in Organic Materials Science

The electronic structure of this compound, particularly its frontier molecular orbitals (HOMO/LUMO) and charge distribution, is relevant when considering its potential role in organic electronic materials.

Potential for Charge Transport: While not typically considered a primary charge-transporting molecule itself, its electronic properties (e.g., HOMO/LUMO levels) could be calculated using DFT to assess its compatibility with other materials in a blend or its potential to modify energy levels at interfaces researchgate.net.

Role in Polymerization/Material Synthesis: In some synthetic routes for organic materials, dihaloalkanes like this compound can act as monomers or cross-linkers syr.edunii.ac.jp. Computational analysis of the electronic structure of such precursors is essential for understanding reaction mechanisms and predicting the properties of the resulting materials. For example, in the synthesis of squaraine dyes, this compound has been used as a reactant nii.ac.jp.

Compound Information Table

PropertyValueSource
Chemical NameThis compound lookchem.com
Molecular FormulaC12H24I2 lookchem.com
Molecular Weight422.13 Da lookchem.com
Estimated Density1.6185 g/cm³ lookchem.com
Reactivity InsightC-I bond is labile, good leaving group. oup.comcore.ac.uk
Potential InteractionsVan der Waals, Halogen Bonding nih.govdtic.mil

Environmental Fate and Green Chemistry Considerations

Environmental Fate and Degradation Pathways

The environmental fate of a chemical substance describes its transport, transformation, and degradation in various environmental compartments such as water, soil, and air. For 1,12-Diiodododecane, specific experimental data on its environmental degradation pathways are limited in the reviewed literature. However, general principles can be applied based on its chemical structure.

Photodegradation, or photolysis, is the breakdown of a chemical substance by light. In aqueous environments, this process is influenced by the absorption of light by the molecule and the presence of photosensitizers.

Hydrolytic stability refers to a compound's resistance to decomposition by water. This process involves the reaction of water with the chemical bonds within the molecule. Alkyl halides, such as this compound, contain carbon-halogen bonds that can be susceptible to hydrolysis, particularly under specific pH conditions researchgate.netgoogle.com.

The general guidelines for testing hydrolytic stability, such as those outlined by the OECD, involve assessing degradation rates at different pH values (e.g., pH 4, 7, and 9) and temperatures google.comvulcanchem.com. Studies on similar compounds suggest that hydrolysis of alkyl halides can be more rapid under alkaline conditions compared to neutral or acidic conditions researchgate.net. While specific hydrolytic stability data for this compound are not detailed in the provided search results, its structure as a di-alkyl halide suggests it may undergo hydrolysis, with the rate potentially influenced by pH and temperature. Compounds lacking suitable leaving groups are generally resistant to hydrolysis , but the iodine atoms in this compound are considered leaving groups.

Biodegradation is the breakdown of substances by microorganisms, such as bacteria and fungi, and is a key process for removing organic chemicals from the environment guidechem.com. The biodegradability of a compound depends on its chemical structure and the presence of suitable microbial communities.

Long-chain hydrocarbons, such as dodecane (B42187), are generally considered to be biodegradable, although the rate can vary . While specific biodegradation studies for this compound were not found, its long hydrocarbon chain suggests a potential for biodegradation. However, the presence of two iodine atoms at the terminal positions might influence the rate and mechanisms of microbial degradation. Microorganisms can adapt over time to degrade novel chemicals, potentially increasing biodegradation rates with prolonged exposure guidechem.com. Without specific data, it is difficult to definitively classify the biodegradation potential of this compound, but it may be inherently biodegradable rather than readily biodegradable, as observed for some similar long-chain hydrocarbons .

Principles of Green Chemistry in Synthesis and Application

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances mun.caechemi.com. This involves applying principles such as maximizing atom economy, preventing waste, and using safer solvents and reaction conditions.

Atom economy is a metric that quantifies the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired product google.com. Waste prevention is the overarching principle, emphasizing the design of syntheses to minimize or eliminate waste generation mun.ca.

A common synthesis route for this compound involves the Finkelstein reaction, where 1,12-dibromododecane (B1294643) is reacted with sodium iodide in acetone (B3395972) mun.ca. The reaction can be represented as:

C₁₂H₂₄Br₂ + 2 NaI → C₁₂H₂₄I₂ + 2 NaBr

Using approximate molecular weights:

1,12-Dibromododecane (C₁₂H₂₄Br₂): ~328.13 g/mol

Sodium Iodide (NaI): ~149.89 g/mol

this compound (C₁₂H₂₄I₂): ~422.13 g/mol

Sodium Bromide (NaBr): ~102.89 g/mol

The theoretical atom economy for this reaction is calculated as:

Atom Economy = (Molecular Weight of this compound) / (Molecular Weight of 1,12-Dibromododecane + 2 * Molecular Weight of Sodium Iodide) × 100 Atom Economy = (422.13 g/mol ) / (328.13 g/mol + 2 * 149.89 g/mol ) × 100 Atom Economy = (422.13 g/mol ) / (328.13 g/mol + 299.78 g/mol ) × 100 Atom Economy = (422.13 g/mol ) / (627.91 g/mol ) × 100 ≈ 67.2%

This indicates that approximately 67.2% of the atoms from the reactants are incorporated into the final product, with the remaining portion forming waste, primarily sodium bromide (NaBr). To improve waste prevention, efforts could focus on optimizing reaction conditions to maximize yield and minimize side reactions, and exploring alternative synthetic pathways that might offer higher atom economy or utilize more benign reagents.

The use of auxiliary substances, such as solvents, should be minimized, and safer alternatives should be employed whenever possible echemi.com. Reaction conditions should also be optimized for energy efficiency, ideally operating at ambient temperatures and pressures mun.ca.

The synthesis of this compound described involves the use of acetone as a solvent and refluxing conditions (heating) for several hours mun.ca. Acetone is a common organic solvent, but it is volatile and flammable. Safer solvent alternatives could be explored, such as ethanol (B145695) or other less volatile and less toxic options, if they prove effective for the Finkelstein reaction. Minimizing the reaction time or temperature, if achievable without compromising yield or purity, would also contribute to energy efficiency and reduce the environmental footprint. Furthermore, efficient recovery and recycling of the solvent used in the process would be a key waste prevention strategy.

Design for Environmental Degradation and Sustainable Processes

A cornerstone of green chemistry is the principle of Design for Degradation acs.orgreagent.co.ukaecsystemsusa.comsolubilityofthings.com. This principle advocates for the creation of chemical products that, after fulfilling their intended function, can break down into innocuous degradation products, thereby preventing persistence in the environment acs.orgreagent.co.ukaecsystemsusa.comsolubilityofthings.com.

Environmental Degradation of this compound: The structure of this compound comprises a twelve-carbon saturated alkyl chain. While long-chain aliphatic hydrocarbons can be subject to biodegradation, the rate and extent of this process are highly dependent on the specific molecular structure, environmental conditions, and the presence of appropriate microbial communities uni-konstanz.denih.govmdpi.com. The presence of two iodine atoms introduces polar carbon-iodine (C-I) bonds. Generally, C-I bonds are weaker than carbon-chlorine (C-Cl) or carbon-fluorine (C-F) bonds, which can potentially facilitate nucleophilic substitution or reductive dehalogenation pathways, thereby aiding in degradation researchgate.netlibretexts.org. However, some halogenated organic compounds, particularly those with extensive halogenation or long fluorinated chains, are known for their environmental persistence and potential for bioaccumulation ontosight.ainih.govacs.org. While specific, detailed studies on the environmental degradation pathways of this compound are not extensively documented in the available literature, general principles suggest that its long alkyl chain might contribute to slower degradation rates compared to shorter molecules uni-konstanz.denih.gov. Therefore, designing for biodegradability or abiotic degradation mechanisms is crucial to prevent its accumulation in environmental matrices.

Sustainable Synthesis Routes: The synthesis of this compound should ideally employ sustainable processes that align with green chemistry principles, such as maximizing atom economy, minimizing waste, using safer solvents, and employing catalytic methods acs.orgliverpool.ac.ukrasayanjournal.co.inijnc.irimist.ma. Common synthetic strategies for preparing long-chain alkyl iodides often involve halogen exchange (halex) reactions, such as converting a precursor like 1,12-dibromododecane to this compound using an iodide salt csic.esacs.org. Traditional methods for such conversions might utilize solvents like acetone or dimethylformamide (DMF), which present environmental concerns csic.esacs.org.

Strategies for Minimizing Environmental Impact and By-product Control in Related Processes

Minimizing the environmental footprint of chemical processes involving this compound requires a multi-faceted approach, focusing on waste reduction, efficient resource utilization, and meticulous control over by-product formation.

Minimizing Environmental Impact: The primary strategy for minimizing environmental impact is waste prevention and reduction acs.orgliverpool.ac.ukimist.ma. This involves optimizing reaction conditions to achieve high yields, thereby reducing the amount of unreacted starting materials and by-products. The selection of reagents with high atom economy is also critical, ensuring that a maximum proportion of the reactant atoms are incorporated into the final product acs.org.

Given that iodine is a valuable element, iodine recovery and recycling from processes involving this compound is a key sustainability measure google.comgoogle.commdpi.comraco.catresearchgate.net. This not only reduces the environmental discharge of iodine-containing compounds but also conserves a valuable resource. Various methods are employed for iodine recovery from chemical waste streams, including the use of anion-exchange resins, adsorption onto activated carbon, solvent extraction, and oxidative precipitation google.commdpi.comraco.catresearchgate.net.

The choice of solvents and reaction conditions also plays a crucial role. Where solvents are necessary, preference should be given to environmentally benign options, such as water, ethanol, or supercritical carbon dioxide, over hazardous organic solvents liverpool.ac.uktext2fa.irjocpr.com. The development of solvent-free synthetic methodologies, as demonstrated for the synthesis of diesters using dihaloalkanes, offers a significant advantage in reducing environmental impact rsc.org.

By-product Control: Effective control of by-products during the synthesis of this compound is essential for process efficiency and environmental protection. Depending on the chosen synthetic route, potential by-products could include mono-iodinated dodecane, elimination products such as dodecadienes, or residual starting materials csic.esacs.orglibretexts.orgsemanticscholar.org.

Catalytic approaches are instrumental in enhancing reaction selectivity and minimizing the formation of unwanted by-products. For instance, the use of selective catalysts like alumina (B75360) in halogen exchange reactions can lead to higher yields of the desired alkyl iodide with fewer side reactions csic.esacs.org.

The implementation of process design strategies, such as continuous flow chemistry, can offer superior control over reaction parameters like temperature and residence time, thereby improving selectivity and reducing by-product generation compared to traditional batch processes csic.esacs.org. Furthermore, minimizing the use of derivatization steps, such as protection and deprotection, in the synthetic pathway also contributes to reduced reagent consumption and waste generation, aligning with green chemistry principles acs.org.

Compound List

Advanced Characterization Techniques in Research

Spectroscopic Analysis Methods

Spectroscopic techniques are indispensable for probing the molecular structure of 1,12-diiodododecane by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive information about its carbon skeleton and the position of the iodine substituents.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different types of protons in the molecule. The electronegativity of the iodine atom causes a downfield shift for the adjacent methylene (-CH₂-) protons.

The protons on the carbons directly bonded to iodine (I-CH₂-) appear as a triplet at approximately 3.19 ppm. The triplet multiplicity arises from the coupling with the adjacent methylene protons.

The methylene protons beta to the iodine atoms (-CH₂-CH₂-I) are observed as a multiplet around 1.81 ppm.

The remaining eight methylene groups in the central part of the alkane chain are chemically similar and their signals overlap, resulting in a large, broad signal centered at approximately 1.26 ppm.

Predicted ¹H NMR Spectral Data for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
I-CH₂-(CH₂)₁₀-CH₂-I (C1, C12)3.19Triplet (t)
I-CH₂-CH₂-(CH₂)₈-CH₂-CH₂-I (C2, C11)1.81Multiplet (m)
I-(CH₂)₂-(CH₂)₈-(CH₂)₂-I (C3-C10)1.26Broad Singlet / Multiplet

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the molecule's symmetry, only six distinct carbon signals are expected. The carbon atom directly attached to the iodine (C-I) is significantly shielded and appears at a characteristic upfield position.

The C1 and C12 carbons, directly bonded to iodine, show a signal at a very low chemical shift, around 7.3 ppm. This upfield shift is a characteristic effect of iodine substitution on an alkyl chain.

The signals for the other carbon atoms (C2 through C6) appear at progressively higher chemical shifts, consistent with their distance from the electronegative iodine atom.

Predicted ¹³C NMR Spectral Data for this compound
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1, C127.3
C2, C1133.8
C3, C1030.7
C4, C929.4
C5, C828.6
C6, C722.8

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the vibrational transitions of a molecule and is used to identify the functional groups present. The IR spectrum of this compound is dominated by absorptions from the long hydrocarbon chain, with a characteristic band for the carbon-iodine bond.

C-H Stretching: Strong, sharp peaks in the region of 2923 cm⁻¹ and 2853 cm⁻¹ correspond to the asymmetric and symmetric stretching vibrations of the methylene (CH₂) groups, respectively. orgchemboulder.com

CH₂ Bending: A characteristic scissoring vibration for the CH₂ groups is observed around 1465 cm⁻¹. orgchemboulder.com

CH₂ Rocking: In long-chain alkanes, a distinctive rocking vibration for a sequence of four or more methylene groups appears around 722 cm⁻¹. orgchemboulder.com

C-I Stretching: The carbon-iodine stretching vibration is found in the far-infrared region of the spectrum, typically between 500 and 600 cm⁻¹. This absorption is a key indicator of the presence of the iodo-substituent.

Characteristic IR Absorption Bands for this compound
Vibrational ModeFrequency Range (cm⁻¹)Intensity
C-H Stretch (asymmetric, CH₂)~2923Strong
C-H Stretch (symmetric, CH₂)~2853Strong
C-H Bend (scissoring, CH₂)~1465Medium
C-H Bend (rocking, (CH₂)ₙ)~722Medium-Weak
C-I Stretch500 - 600Medium-Strong

Morphological and Structural Elucidation Techniques

Beyond molecular structure, understanding the arrangement of this compound molecules in the solid state or in thin films is critical for materials science applications.

Atomic Force Microscopy (AFM) for Surface and Film Analysis

Atomic Force Microscopy (AFM) is a powerful high-resolution scanning probe microscopy technique used to image and measure properties of surfaces at the nanoscale. While this compound itself is a waxy solid not typically analyzed as a bulk film, it is a key molecule for forming self-assembled monolayers (SAMs) or as a component in functional thin films. In this context, AFM is essential for characterizing the resulting surfaces.

When this compound is used to form a layer on a substrate (for example, through reactions of a derivative like 1,12-diaminododecane or 1,12-dodecanedithiol, or as an additive in a polymer or perovskite film), AFM provides detailed information on:

Surface Topography: AFM generates a three-dimensional map of the surface, revealing features such as the uniformity of the film, the presence of domains, defects (like pinholes), or molecular aggregates.

Surface Roughness: Quantitative analysis of the AFM topography allows for the calculation of key parameters like the root-mean-square (RMS) roughness, which is critical for applications requiring ultra-smooth surfaces.

Phase Imaging: This AFM mode maps variations in material properties like adhesion and stiffness across the surface. It can distinguish between different chemical domains, for instance, areas of ordered, crystalline-like monolayers versus disordered, liquid-like regions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline solid. While a specific, publicly available crystal structure for this compound is not reported, its solid-state structure can be confidently inferred from the well-established packing behavior of long-chain n-alkanes and their derivatives.

In the solid state, this compound molecules are expected to adopt a highly ordered, lamellar (layered) structure. Key features of this predicted structure include:

All-Trans Conformation: To maximize packing efficiency and van der Waals forces, the twelve-carbon chain will be in a fully extended, all-trans (zigzag) conformation.

Parallel Chain Alignment: The molecules will align parallel to one another, forming sheets or layers.

Lamellar Packing: These layers stack on top of each other, with the terminal iodine atoms forming the surfaces of each layer. The distance between the layers is determined by the length of the fully extended molecule.

This type of ordered packing is characteristic of long-chain compounds and is crucial for the material properties of the solid, such as its melting point and density.

Chromatographic and Mass Spectrometric Characterization

The purification, identification, and quantification of this compound and its reaction products rely on a suite of advanced chromatographic and mass spectrometric techniques. High-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), and liquid chromatography-mass spectrometry (LC-MS) are indispensable tools in the synthetic and analytical chemistry of this long-chain diiodoalkane.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a cornerstone technique for the analysis and purification of this compound. Given the non-polar nature of the compound, reversed-phase HPLC (RP-HPLC) is the most suitable and widely employed method. In RP-HPLC, a non-polar stationary phase is used in conjunction with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Research Findings:

In a typical research setting, the analysis of this compound would be performed on a C18 or C8 stationary phase, which consists of silica particles chemically bonded with octadecyl or octyl silanes, respectively. The long alkyl chains of these stationary phases provide a hydrophobic environment that promotes the retention of non-polar molecules like this compound.

The mobile phase commonly consists of a mixture of an organic solvent, such as acetonitrile (MeCN) or methanol (MeOH), and water. The elution strength of the mobile phase is modulated by varying the ratio of the organic solvent to water. A higher concentration of the organic solvent decreases the polarity of the mobile phase, leading to a shorter retention time for non-polar compounds. Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often employed to achieve optimal separation of complex mixtures containing this compound and its potential impurities or reaction products.

Detection is typically achieved using a UV detector, as the iodine atoms in this compound provide some UV absorbance, or more universally with a refractive index (RI) detector or an evaporative light scattering detector (ELSD) for compounds lacking a strong chromophore.

ParameterTypical Conditions
Stationary Phase C18 (Octadecylsilane), 5 µm particle size
Column Dimensions 4.6 mm (ID) x 250 mm (L)
Mobile Phase Acetonitrile:Water (gradient elution)
Gradient Profile 70% MeCN to 100% MeCN over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm or Refractive Index (RI)
Injection Volume 10 µL
Expected Rt Highly dependent on exact conditions, typically >10 min

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a simple, rapid, and cost-effective technique used for monitoring reaction progress, identifying compounds in a mixture, and determining the purity of a substance. For a non-polar compound like this compound, normal-phase TLC is the method of choice.

Research Findings:

In this technique, a stationary phase of silica gel, a polar adsorbent, is coated on a flat support such as a glass plate or aluminum foil. The sample is spotted onto the plate, which is then placed in a developing chamber containing a shallow pool of a non-polar mobile phase. The mobile phase ascends the plate by capillary action, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases.

Due to its non-polar character, this compound has a weak affinity for the polar silica gel and is readily carried up the plate by the non-polar solvent, resulting in a relatively high retention factor (Rf) value. Common mobile phases for the TLC analysis of this compound are mixtures of hexane and a slightly more polar solvent like ethyl acetate or dichloromethane. The ratio of these solvents is optimized to achieve good separation.

Visualization of the spots on the TLC plate can be achieved by various methods. Since this compound does not absorb UV light strongly in the standard 254 nm range, visualization is often accomplished by staining. Placing the developed TLC plate in a chamber containing iodine vapor is a common method, as the iodine readily adsorbs to organic compounds, revealing them as brown spots. Alternatively, staining with a potassium permanganate solution can be used, which reacts with organic compounds to produce yellow-brown spots on a purple background.

ParameterTypical Conditions
Stationary Phase Silica gel 60 F254
Mobile Phase Hexane:Ethyl Acetate (e.g., 9:1 v/v)
Development In a closed chamber until solvent front reaches ~1 cm from top
Visualization Iodine vapor or Potassium permanganate stain
Expected Rf ~0.7-0.8 (highly dependent on solvent system)

Liquid Chromatography-Mass Spectrometry (LC-MS) for Product Identification

Liquid chromatography-mass spectrometry combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This hyphenated technique is invaluable for the identification and structural elucidation of this compound and its reaction products, even at trace levels.

Research Findings:

For the analysis of this compound, which is a non-polar and relatively non-volatile compound, an atmospheric pressure chemical ionization (APCI) or an atmospheric pressure photoionization (APPI) source is often more effective than electrospray ionization (ESI), as ESI is more suited for polar and ionizable molecules.

In a typical LC-MS analysis, the effluent from the HPLC column is introduced into the ion source of the mass spectrometer. The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer. The mass spectrum provides information about the molecular weight of the compound. Fragmentation of the molecular ion can be induced, and the resulting fragmentation pattern provides valuable structural information.

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Characteristic isotopic patterns due to the presence of iodine would also be observed. In the event of product identification from a reaction involving this compound, LC-MS can be used to separate the reaction mixture and obtain the mass spectra of the individual components. For example, in a substitution reaction where one or both iodine atoms are replaced by another functional group, the mass spectrum of the product would show a molecular ion peak corresponding to the new molecular weight, allowing for the confirmation of the successful transformation.

ParameterTypical Conditions
Chromatography RP-HPLC as described in 8.3.1
Ionization Source Atmospheric Pressure Chemical Ionization (APCI)
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Scan Mode Positive ion mode
Expected [M+H]+ m/z corresponding to the protonated molecule
Fragmentation Collision-induced dissociation (CID) for MS/MS analysis

Future Research Directions and Unexplored Avenues

Innovations in Synthetic Methodologies and Derivatization Strategies

The efficient and sustainable synthesis of 1,12-Diiodododecane is foundational for its broader application. Current synthetic routes primarily involve the iodination of 1,12-dodecanediol (B52552) or the halogen exchange (Finkelstein reaction) from corresponding dibromo- or dichlorododecanes. Future research should focus on developing greener, more atom-economical, and cost-effective methodologies. This includes exploring catalytic iodination processes, utilizing flow chemistry for improved control and scalability, and investigating bio-based feedstocks for the dodecane (B42187) chain. Furthermore, innovative derivatization strategies are crucial for expanding its utility. This involves the selective introduction of diverse functional groups at the iodine termini, such as azides, alkynes (for click chemistry), thiols, or amines, thereby creating multifunctional precursors for complex molecular architectures and advanced materials.

Table 9.1: Comparative Synthesis Methodologies for this compound

MethodPrecursorKey ReagentsTypical SolventConditionsReported Yield Range
Phosphine/Iodine Method1,12-DodecanediolPPh₃, I₂DCM, THFRoom temperature to reflux, hours70-85%
Phosphorus/Iodine Method1,12-DodecanediolRed P, I₂Hexane, TolueneReflux, hours80-95%
Finkelstein Reaction1,12-Dibromododecane (B1294643)NaIAcetone (B3395972)Reflux, hours>90%
Finkelstein Reaction (from dichloro)1,12-DichlorododecaneNaIAcetone, DMFReflux, hours85-95%

Exploration of Novel Functional Materials and Polymer Architectures

This compound is a valuable monomer and cross-linking agent for creating polymers with tailored properties. Future research should delve into the synthesis of advanced polymer architectures, including star polymers, dendritic structures, hyperbranched polymers, and precisely controlled block or graft copolymers. By judiciously selecting co-monomers and polymerization techniques, materials with enhanced thermal stability, specific mechanical properties (e.g., elasticity, tensile strength), tunable conductivity, and unique optical characteristics can be engineered. Furthermore, its incorporation into porous organic frameworks (POFs), covalent organic frameworks (COFs), or metal-organic frameworks (MOFs) presents an exciting avenue for developing materials for gas storage, catalysis, separation technologies, and sensing applications.

Advanced Design Principles for Supramolecular Systems

The linear and rigid nature of the dodecane chain, coupled with its terminal functional groups, makes this compound an ideal linker for constructing sophisticated supramolecular assemblies. Future research can exploit this by designing complex architectures such as rotaxanes, catenanes, and molecular machines, where precise control over molecular motion and assembly is paramount. Exploration into self-assembly processes in solution or on surfaces could lead to the formation of ordered nanostructures, including vesicles, micelles, or liquid crystalline phases. Moreover, its application in creating responsive materials that alter their conformation or properties in response to external stimuli (light, pH, temperature) and in developing molecular recognition systems for host-guest chemistry and sensing represents a significant frontier.

Table 9.3: Macrocyclization and Supramolecular Assembly Using this compound

Target Structure TypeLinker RoleKey Reaction TypeTypical Yield RangePotential Application
Macrocyclic DiaminesLinear C12 spacerNucleophilic Substitution40-70%Complexation agents, host molecules, polymer precursors
Macrocyclic DiolsLinear C12 spacerNucleophilic Substitution40-70%Phase transfer catalysts, building blocks
Crown Ether AnaloguesFlexible C12 backboneNucleophilic Substitution30-60%Ion complexation, selective binding
Molecular CagesRigid/Flexible LinkerMulti-step SynthesisVariesEncapsulation, catalysis, drug delivery

Synergistic Integration of Computational and Experimental Research

The advancement of chemical synthesis and material science is increasingly driven by the synergy between computational modeling and experimental validation. For this compound, future research should leverage computational tools to predict reactivity, optimize synthesis conditions, and design novel materials and supramolecular systems prior to experimental realization. Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations can elucidate reaction mechanisms, understand structure-property relationships, and guide the rational design of new molecules and assemblies. Machine learning algorithms can accelerate the discovery process by screening vast libraries of potential derivatives and predicting their performance in various applications, thereby streamlining research efforts and reducing experimental costs.

Sustainable Chemical Manufacturing and Environmental Remediation Applications

The imperative for sustainable chemical practices necessitates the exploration of environmentally benign synthesis routes and applications for this compound. Future research should focus on developing synthetic pathways that utilize renewable feedstocks, employ biocatalysis, or operate under milder, energy-efficient conditions. Its incorporation into biodegradable polymers or materials designed for waste valorization aligns with circular economy principles. Furthermore, derivatives of this compound could find applications in environmental remediation, such as in the development of adsorbents for pollutant removal from water or air, or as components in catalytic systems for the degradation of persistent organic pollutants. Investigating its role in green chemistry processes, including the use of eco-friendly solvents and reagents, will be crucial for its long-term viability.

Compound List:

this compound

1,12-Dodecanediol

Triphenylphosphine (PPh₃)

Iodine (I₂)

Phosphorus (P)

1,12-Dibromododecane

Sodium Iodide (NaI)

1,12-Dichlorododecane

Acetone

Dichloromethane (DCM)

Tetrahydrofuran (B95107) (THF)

Hexane

Toluene

Dimethylformamide (DMF)

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